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Introduction to Thiamine Bromide Analysis

Thiamine (vitamin B₁) is an essential water-soluble vitamin that plays a critical role in carbohydrate

metabolism and neurological function. In pharmaceutical formulations, thiamine is often stabilized as its

bromide salt to enhance shelf-life and bioavailability. The chromatographic analysis of thiamine bromide

presents unique challenges due to its high polarity, water solubility, and sensitivity to various

environmental factors including pH, temperature, and light. These application notes provide detailed

protocols for the accurate quantification of thiamine bromide in pharmaceutical formulations using

reversed-phase high-performance liquid chromatography (RP-HPLC) with both UV and fluorescence

detection.

The analytical methods described herein have been optimized for precision, accuracy, and sensitivity to

meet regulatory requirements for pharmaceutical quality control. Thiamine's inherent properties necessitate

specific analytical considerations: its cationic character requires ion-pair chromatography for adequate

retention, its limited UV absorbance at 242-245 nm benefits from alternative detection strategies, and its

susceptibility to degradation mandates stability-indicating methods. This document comprehensively

addresses these challenges through robust methodologies validated according to International Conference

on Harmonization (ICH) guidelines.
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Analytical Principles

Chemical Properties of Thiamine Bromide

Thiamine bromide consists of a pyrimidine ring and a thiazole ring linked by a methylene bridge, with

the bromide salt form enhancing the compound's stability and solubility. The molecule possesses a

quaternary ammonium group that confers permanent positive charge across the entire pH range used in

reversed-phase chromatography. This characteristic significantly impacts its chromatographic behavior,

typically resulting in poor retention on conventional C18 stationary phases without the use of ion-pairing

reagents. The molecular structure features aromatic systems that provide UV absorption maxima at 242-

245 nm and 268 nm, though with relatively low molar extinction coefficients that can limit detection

sensitivity.

Thiamine undergoes pH-dependent degradation, with maximum stability observed in acidic conditions (pH

2-4) and significant degradation occurring under alkaline conditions. When oxidized in alkaline solution,

thiamine is converted to highly fluorescent thiochrome, which provides the basis for highly sensitive

fluorescence detection methods. This transformation represents a key strategy for improving detection limits

when analyzing thiamine in complex matrices or at low concentrations. The phosphate esters of thiamine

(mono-, di-, and triphosphate) exhibit varying polarities but share the same core chromophore, enabling

simultaneous detection after chromatographic separation.

Chromatographic Separation Mechanisms

The analysis of thiamine bromide primarily employs reversed-phase ion-pair chromatography to address

the challenge of retaining this highly polar cation on conventional hydrophobic stationary phases. In this

mechanism, alkyl sulfonate reagents such as sodium hexanesulfonate or sodium heptanesulfonate are added

to the mobile phase, where they form ion pairs with the positively charged quaternary ammonium group of

thiamine. These ion pairs exhibit significantly increased hydrophobicity compared to the free thiamine

cation, resulting in enhanced retention on C18 columns and improved peak shape.

The separation efficiency in thiamine analysis is influenced by several critical factors:
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Ion-pair reagent chain length: Longer alkyl chains (e.g., heptanesulfonate vs. hexanesulfonate)

increase retention but may prolong analysis time
Mobile phase pH: Acidic conditions (pH 2.5-4.0) protonate residual silanols on the stationary phase

and maintain consistent ionization state
Organic modifier content: Methanol or acetonitrile percentages control elution strength and

separation selectivity
Column temperature: Elevated temperatures (30-40°C) improve mass transfer and peak efficiency

The hydrophobic sub-structures of thiamine, particularly the pyrimidine and thiazole rings, provide some

inherent retention on reversed-phase columns, but this is insufficient for adequate separation without ion-

pairing agents. The optimal chromatographic conditions balance sufficient retention for resolution from

matrix components with reasonable analysis time through careful adjustment of these parameters.

HPLC-UV Analysis Protocol

Materials and Equipment

The HPLC-UV method for thiamine bromide analysis requires specific reagents, reference standards, and

instrumentation to ensure accurate and reproducible results. The following materials are essential: Thiamine

hydrochloride or bromide reference standard of known purity (preferably USP or EP grade), HPLC-

grade water (18.2 MΩ·cm resistivity), HPLC-grade methanol, ion-pairing reagents (sodium-1-

hexanesulfonate or sodium heptanesulfonate), glacial acetic acid, triethylamine or diethylamine for pH

adjustment, and trichloroacetic acid for sample preparation. For pharmaceutical formulations, additional

excipients may be present but should not interfere with the analysis when using the specified

chromatographic conditions.

The required equipment includes: HPLC system with quaternary pump, autosampler, column thermostat,

and UV-Vis detector capable of dual-wavelength monitoring; chromatographic data system for data

acquisition and processing; Waters Xterra MS C18 column (4.6 × 150 mm, 5 μm) or equivalent C18

column stable in low pH mobile phases; guard column with similar chemistry to the analytical column; pH

meter with accuracy of ±0.01 units; ultrasonic bath for mobile phase degassing; vacuum filtration

apparatus with 0.45 μm nylon or PVDF membranes; and analytical balance with 0.1 mg sensitivity. The

method has been optimized for isocratic elution to provide robust operation and minimal system

configuration requirements [1].
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Mobile Phase Preparation

Proper preparation of the mobile phase is critical for reproducible retention times and consistent

chromatographic performance. The mobile phase consists of two components: Mobile Phase A (buffer

solution) and Mobile Phase B (methanol). To prepare 1 liter of Mobile Phase A, accurately weigh 1.52 g of

sodium-1-hexanesulfonate (8.0 mM final concentration) and transfer to a 1-liter volumetric flask. Add

approximately 800 mL of HPLC-grade water and mix until completely dissolved. Add 7.5 mL of glacial

acetic acid and 100 mL of HPLC-grade methanol, then mix thoroughly. Adjust the pH to 3.0 using

diethylamine (approximately 1.5-2.0 mL required) with constant stirring. Dilute to volume with HPLC-

grade water and mix thoroughly. Filter the solution through a 0.45 μm membrane under vacuum and degas

by sonication for 10 minutes before use.

The final mobile phase for the isocratic method is prepared by mixing Mobile Phase A and Mobile Phase B

in the ratio of 80:20 (v/v). The inclusion of a small percentage of methanol (approximately 5% of the final

concentration) in the aqueous component helps prevent precipitation of the ion-pair reagent and improves

peak shape. The prepared mobile phase should be used within 48 hours when stored at room temperature, as

microbial growth or pH changes may affect chromatographic performance. For systems with low-pressure

mixing, the two components can be combined in the specified ratio directly by the instrument, provided both

are properly filtered and degassed [2] [1].

Sample Preparation

Accurate sample preparation is essential for reliable thiamine bromide quantification in pharmaceutical

formulations. For solid dosage forms (tablets, capsules), finely powder and homogenize not less than 20

units. Accurately weigh a portion of the powder equivalent to approximately 50 mg of thiamine bromide

and transfer to a 100 mL volumetric flask. Add approximately 70 mL of 0.1M hydrochloric acid, sonicate

for 15 minutes with occasional shaking, then dilute to volume with the same acid solution. Filter through a

0.45 μm syringe filter, discarding the first 5 mL of filtrate.

For liquid formulations (injections, syrups), accurately measure a volume equivalent to 50 mg of thiamine

bromide and transfer to a 100 mL volumetric flask. Dilute to volume with 0.1M hydrochloric acid and mix

thoroughly. If the sample contains interfering excipients or exhibits matrix effects, employ a cleanup

procedure using solid-phase extraction with a mixed-mode cation exchange cartridge. For complex
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matrices requiring enzymatic digestion, add 500 mg of takadiastase enzyme (11.90 mg/mL concentration)

after pH adjustment to 4.5 with 2M sodium acetate and incubate in a water bath for 3 hours at 50°C to

hydrolyze phosphate esters [1]. Protect all solutions from light throughout the preparation procedure to

prevent photodegradation.

Chromatographic Conditions and System Suitability

The chromatographic separation is performed under isocratic conditions with careful control of operating

parameters to ensure system suitability. The specific conditions are: mobile phase consisting of buffer-

methanol (80:20, v/v) as described in Section 3.2; flow rate of 1.0 mL/min; column temperature

maintained at 30°C; injection volume of 100 μL; detection wavelengths of 245 nm for thiamine with a

switch to 268 nm if riboflavin is also being analyzed; and run time of 12 minutes. The thiamine bromide

peak typically elutes at approximately 5.5-6.5 minutes under these conditions, though exact retention times

may vary based on column age and mobile phase batch.

Prior to sample analysis, system suitability must be verified using a standard solution containing thiamine

bromide at the target concentration (typically 50 μg/mL). The system is considered suitable when the

following criteria are met: retention factor (k) for thiamine bromide between 2.0 and 5.0; theoretical

plate count (N) not less than 5000 per column; tailing factor (T) not more than 1.5; and relative standard

deviation of peak areas for six replicate injections not more than 2.0%. The method's specificity should be

confirmed by demonstrating baseline separation from any known degradation products or formulation

excipients, with resolution not less than 1.5 between thiamine bromide and the closest eluting peak [1].

Table 1: HPLC-UV Chromatographic Conditions for Thiamine Bromide Analysis

Parameter Specification
Acceptance
Criteria

Column Waters Xterra MS C18 (4.6 × 150 mm, 5 μm) -

Mobile Phase Buffer:MeOH (80:20, v/v) -

Buffer Composition 8.0 mM sodium hexanesulfonate, pH 3.0 with
diethylamine

-
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Parameter Specification
Acceptance
Criteria

Flow Rate 1.0 mL/min ±0.1 mL/min

Column Temperature 30°C ±2°C

Injection Volume 100 μL ±5%

Detection
Wavelength

245 nm -

Retention Time 5.5-6.5 minutes RSD ≤ 2%

Theoretical Plates >5000 -

Tailing Factor <1.5 -

HPLC with Fluorescence Detection Protocol

Thiochrome Derivatization Procedure

The conversion of thiamine to its highly fluorescent oxidation product, thiochrome, provides significantly

enhanced sensitivity and selectivity compared to UV detection. The derivatization process involves the

alkaline oxidation of thiamine, which can be performed either as a pre-column or post-column reaction.

For pre-column derivatization, transfer 5.0 mL of the extracted sample solution to a 15 mL centrifuge tube

protected from light. Add 1.0 mL of alkaline potassium ferricyanide reagent (prepared by dissolving 100

mg of potassium ferricyanide in 100 mL of 15% sodium hydroxide solution) and mix thoroughly. Allow the

reaction to proceed for exactly 2 minutes, then quench by adding 1.0 mL of 10% hydrochloric acid.

Alternatively, cyanogen bromide can be used as the oxidizing agent, though it requires additional safety

precautions due to its high toxicity [3] [4].

For post-column derivatization, the oxidation is performed after chromatographic separation but before

detection, using a reaction coil installed between the column outlet and the fluorescence detector. This

approach offers advantages of automation and reduced sample manipulation. Prepare the derivatization
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reagent as a 0.1% (w/v) solution of potassium ferricyanide in 1.5M sodium hydroxide. Using a second HPLC

pump, deliver this reagent at a flow rate of 0.3 mL/min to mix with the column effluent via a T-connector.

Pass the combined stream through a knitted reaction coil (maintained at 40°C) with a volume of 1.0 mL to

allow complete derivatization before detection. The post-column method provides superior reproducibility

with RSD values typically below 1.5% and is particularly suitable for high-throughput applications [3].

Chromatographic Conditions for Thiochrome Separation

The separation of thiochrome derivatives requires specific chromatographic conditions to maintain the

stability of the fluorescent products and achieve optimal resolution. Use a reversed-phase column with

enhanced stability at alkaline pH, such as a polymeric poly(divinylbenzene) stationary phase, which better

withstands the high pH needed to maintain thiochrome fluorescence compared to silica-based columns. If

using conventional silica-based C18 columns, employ a neutral to slightly acidic mobile phase (pH 6.0-

7.0) with post-column alkalization to preserve column lifetime. The mobile phase consists of 50 mM sodium

phosphate buffer (pH 6.5) and acetonitrile in a ratio of 85:15 (v/v), delivered isocratically at a flow rate of

1.2 mL/min [4].

Maintain the column temperature at 35°C and use an injection volume of 50 μL. For fluorescence

detection, set the excitation wavelength to 365 nm and the emission wavelength to 435 nm. Under these

conditions, thiochrome (from thiamine) typically elutes at 6.5-7.5 minutes. When analyzing phosphate

esters of thiamine (mono-, di-, and triphosphate), a gradient elution may be necessary to resolve all

compounds within a reasonable time. In such cases, start with 100% of the phosphate buffer-acetonitrile

mixture (95:5) and gradually increase the organic modifier to 20% over 15 minutes. This approach

successfully separates all four thiamine compounds within 15 minutes with baseline resolution, enabling

comprehensive analysis of thiamine and its metabolites in biological matrices [3] [5].

Table 2: Analytical Performance Characteristics of Thiamine Bromide Methods

Performance Parameter HPLC-UV Method HPLC-Fluorescence Method

Linear Range 0.1-100 μg/mL 0.001-10 μg/mL

Limit of Detection 0.5 ng/injection 0.02 ng/injection
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Performance Parameter HPLC-UV Method HPLC-Fluorescence Method

Limit of Quantification 1.5 ng/injection 0.05 ng/injection

Precision (RSD) ≤2.0% ≤1.5%

Accuracy (% Recovery) 97-98% 99-101%

System Suitability Resolution >1.5 Resolution >2.0

Analysis Time 12 minutes 15 minutes

Method Validation Protocol

Validation Parameters and Acceptance Criteria

The chromatographic methods for thiamine bromide analysis must be thoroughly validated to demonstrate

suitability for intended applications in pharmaceutical quality control. The validation protocol includes

assessment of the following parameters with specified acceptance criteria: Specificity - The method should

demonstrate baseline separation of thiamine bromide from all potential impurities and degradation products

with resolution not less than 1.5. Forced degradation studies should show no interference with the principal

peak. Linearity - The method should exhibit a linear response over the concentration range of 50-150% of

the target concentration, with a correlation coefficient (r) not less than 0.999 and y-intercept not significantly

different from zero [6].

Accuracy - Determined by recovery studies using spiked samples at three concentration levels (80%, 100%,

120% of target), with mean recovery between 98-102% and RSD not more than 2.0%. Precision - Both

repeatability (intra-day precision, n=6) and intermediate precision (inter-day precision, different

analysts/instruments, n=6) should demonstrate RSD not more than 2.0%. Detection and Quantitation

Limits - Typically determined using signal-to-noise ratios of 3:1 and 10:1, respectively. For thiamine

bromide, LOD should be ≤0.5 ng/injection and LOQ ≤1.5 ng/injection for UV detection, with significantly

lower values for fluorescence detection. Robustness - Deliberate, small variations in method parameters
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(mobile phase pH ±0.2 units, organic content ±2%, temperature ±5°C, flow rate ±0.1 mL/min) should not

significantly affect chromatographic performance [1] [6].

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating capability of the

chromatographic method. Expose thiamine bromide standard and sample solutions to various stress

conditions to generate degradation products, then demonstrate separation of these degradation products from

the main peak. The specific stress conditions include: Acidic hydrolysis - Treat with 0.1M HCl at 60°C for 4

hours; Basic hydrolysis - Treat with 0.1M NaOH at room temperature for 2 hours; Oxidative degradation -

Treat with 3% H₂O₂ at room temperature for 6 hours; Thermal degradation - Expose solid powder to 60°C

for 30 days; and Photodegradation - Expose solution to UV light (254 nm) for 24 hours [7].

After each stress treatment, analyze the samples and compare the chromatograms with untreated controls.

Thiamine bromide is particularly susceptible to basic hydrolysis and thermal degradation, which

typically result in 10-20% degradation under the specified conditions. The method should be able to resolve

the principal degradation products, which may include thiazole and pyrimidine derivatives resulting from

cleavage of the methylene bridge. The peak purity of thiamine bromide in stressed samples should be

confirmed using photodiode array detection (purity angle less than purity threshold) to demonstrate the

absence of co-eluting degradation products. These studies provide critical evidence that the method can

accurately quantify thiamine bromide in the presence of its degradation products, fulfilling regulatory

requirements for stability-indicating methods [7].

Stability-Indicating Analysis and Forced Degradation

Thiamine bromide's susceptibility to various degradation pathways necessitates comprehensive stability

assessment as part of method development and validation. The forced degradation studies provide critical

information about the molecule's intrinsic stability and help establish appropriate handling, storage, and

formulation conditions. Under alkaline conditions (0.1M NaOH, room temperature, 2 hours), thiamine

bromide undergoes hydrolytic degradation with approximately 10-15% decomposition, primarily resulting

in the cleavage of the methylene bridge and formation of characteristic degradation products including 4-

methyl-5-(2-hydroxyethyl)thiazole and 2-methyl-5-aminomethylpyrimidine. These degradation products
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exhibit different retention times and should be baseline resolved from the main peak in a stability-indicating

method [7].

Thermal stress studies reveal that thiamine bromide in solution undergoes significant degradation when

stored at elevated temperatures. After 30 days at 60°C, the main peak area decreases by approximately 16%

with the appearance of multiple degradation peaks in the chromatogram. The solution typically develops a

yellow coloration that intensifies with time, indicating progressive degradation. Photodegradation studies

demonstrate that thiamine bromide is highly photosensitive, with degradation rates increasing significantly

when exposed to light, particularly in the UV spectrum. To prevent photodegradation during analysis, all

sample preparations should be performed under yellow or red light and solutions should be stored in amber

glassware. The chromatographic method must successfully resolve all these degradation products from the

intact thiamine bromide peak, demonstrating its suitability for stability studies and shelf-life determination

[7].

Table 3: Forced Degradation Results for Thiamine Bromide

Stress Condition Parameters Degradation Major Degradation Products

Acid Hydrolysis 0.1M HCl, 60°C,
4h

5-8% 2-3 minor peaks (retention times 3.2, 7.8
min)

Base Hydrolysis 0.1M NaOH, RT,
2h

10-15% 2 major peaks (retention times 2.8, 4.5
min)

Oxidative
Degradation

3% H₂O₂, RT, 6h 8-12% Multiple minor peaks (2.5-8.5 min)

Thermal Degradation 60°C, 30 days 15-20% 3-4 peaks throughout chromatogram

Photodegradation UV 254 nm, 24h 10-18% 2 major, several minor peaks

Troubleshooting and Method Optimization

Common Issues and Solutions
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Several common chromatographic issues may arise during thiamine bromide analysis, with specific

troubleshooting strategies for each:

Poor peak shape (tailing or fronting): This frequently results from secondary interactions between

the basic thiamine molecule and residual acidic silanols on the stationary phase. Solutions include:

increasing the ion-pair reagent concentration (up to 10 mM); lowering the mobile phase pH to 2.5-

3.0 to suppress silanol ionization; adding triethylamine (0.1-0.5%) as a silanol blocker; or using a

specially engineered column with enhanced endcapping for basic compounds. Additionally, ensuring

adequate column temperature (30-40°C) improves mass transfer and peak symmetry.

Retention time drift: Progressive changes in retention time often indicate insufficient mobile phase

equilibrium or variation in ion-pair reagent concentration. Ensure thorough equilibration with at least

10-15 column volumes of mobile phase before analysis. Prepare mobile phase in large batches

sufficient for complete analysis series to maintain consistency. If drift persists, check for evaporation

of organic modifier in the mobile phase reservoir and use tightly sealed containers. Monitor the

mobile phase pH carefully, as small variations significantly impact retention of ionizable compounds.

Reduced sensitivity: For UV detection, low sensitivity may result from suboptimal wavelength

selection or detector settings. Verify the detection wavelength at 245 nm or 268 nm using a thiamine

standard and adjust if necessary. For fluorescence detection, ensure the derivatization reaction

efficiency by freshly preparing oxidizing reagents and verifying reaction coil performance. In both

cases, check for injection volume accuracy and sample degradation during storage. For the latter,

prepare fresh standards and protect all solutions from light [1] [4].

Method Optimization Strategies

Systematic optimization of chromatographic conditions may be necessary to address specific analytical

challenges or improve method performance:

Enhancing sensitivity: For trace analysis, employ fluorescence detection with post-column

derivatization, which typically provides 10-50-fold lower detection limits compared to UV detection.

Alternatively, for UV detection, consider increasing injection volume (up to 200 μL if system

pressure allows) or using on-column concentration techniques. Ensure the mobile phase composition

provides adequate retention (k > 2) to avoid interference from the solvent front.
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Improving resolution: For separation of thiamine from complex matrices or multiple metabolites,

optimize the ion-pair reagent chain length and concentration. A mixture of sodium hexanesulfonate

and sodium heptanesulfonate often provides superior selectivity compared to single reagents. Adjust

the organic modifier percentage in small increments (1-2%) to fine-tune separation. For challenging

separations, consider a shallow gradient elution rather than isocratic conditions to achieve resolution

of all components within reasonable analysis time.

Reducing analysis time: For high-throughput applications, employ a shorter column (50-100 mm

length) with smaller particle size (3.5 μm) while maintaining sufficient plate count. Increase the flow

rate up to 1.5-2.0 mL/min if system pressure limits allow, though this may reduce column lifetime.

Optimize the organic modifier percentage to elute thiamine with adequate retention (k > 1.5) but

minimal excess time [8].

The following workflow diagram illustrates the complete analytical procedure for thiamine bromide

analysis:
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Start Analysis

Mobile Phase Preparation
(Sodium hexanesulfonate buffer, pH 3.0

Methanol 20%)

Sample Preparation
(Homogenization, Acid extraction,

Enzymatic digestion, Filtration)

HPLC Analysis
(C18 column, 30°C

1.0 mL/min flow rate)

Derivatization (Fluorescence Method Only)
(Alkaline potassium ferricyanide

Pre-column or Post-column)

Fluorescence
Method

UV Detection
(245 nm wavelength)

UV Method

Fluorescence Detection
(Ex: 365 nm, Em: 435 nm)

Data Analysis
(System suitability check
Quantification, Reporting)
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End Analysis

Click to download full resolution via product page

Conclusion

The chromatographic methods detailed in these application notes provide robust, reliable, and

reproducible approaches for the analysis of thiamine bromide in pharmaceutical formulations. The HPLC-

UV method offers a practical balance of sensitivity and simplicity for routine quality control applications,

while the HPLC-fluorescence method delivers superior sensitivity and selectivity for stability studies and

low-concentration formulations. Proper attention to sample preparation, mobile phase optimization, and

system suitability ensures accurate quantification and compliance with regulatory requirements.

The stability-indicating capability of these methods has been demonstrated through forced degradation

studies, confirming their suitability for monitoring thiamine bromide stability throughout the product

lifecycle. The troubleshooting guidance provided enables analysts to address common methodological

challenges and maintain optimal chromatographic performance. By implementing these protocols with

appropriate validation for specific applications, researchers and quality control professionals can ensure the

accurate, precise, and reliable analysis of thiamine bromide in various pharmaceutical formulations.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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